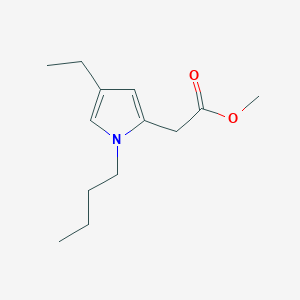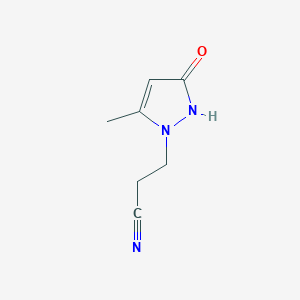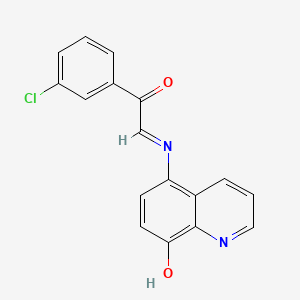
3'-Chloro-2-((8-hydroxy-5-quinolyl)imino)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)ethanone is an organic compound that features a chlorophenyl group and a hydroxyquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)ethanone can be synthesized through a multi-step process involving the following key steps:
Formation of the imine bond: The reaction between 3-chlorobenzaldehyde and 8-hydroxyquinoline in the presence of an acid catalyst forms the imine intermediate.
Condensation reaction: The imine intermediate undergoes a condensation reaction with ethanone under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of 1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)ethanone typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)ethanone has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of organic semiconductors and light-emitting materials.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)eth
Propriétés
Numéro CAS |
26873-14-3 |
|---|---|
Formule moléculaire |
C17H11ClN2O2 |
Poids moléculaire |
310.7 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-2-(8-hydroxyquinolin-5-yl)iminoethanone |
InChI |
InChI=1S/C17H11ClN2O2/c18-12-4-1-3-11(9-12)16(22)10-20-14-6-7-15(21)17-13(14)5-2-8-19-17/h1-10,21H |
Clé InChI |
KRZCRYIUILLCGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(=O)C=NC2=C3C=CC=NC3=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B12878470.png)
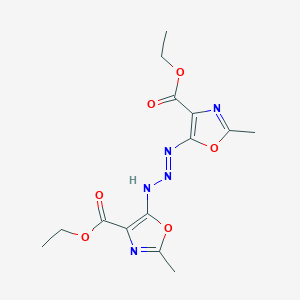
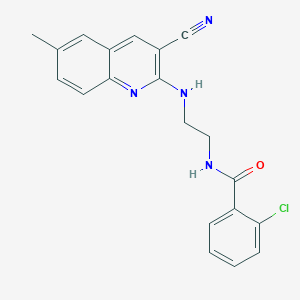
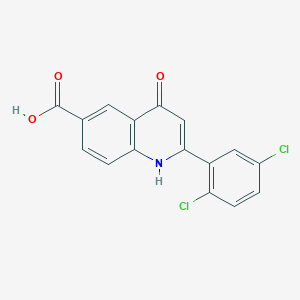


![4-Formylbenzo[d]oxazole-2-acetic acid](/img/structure/B12878500.png)
